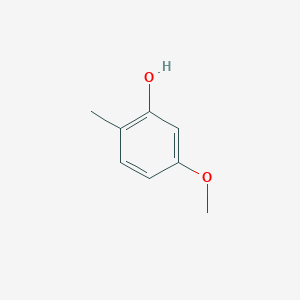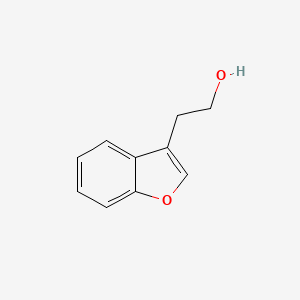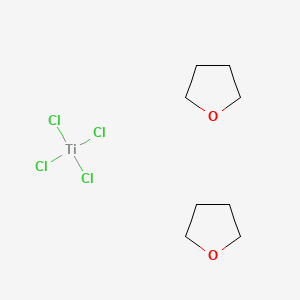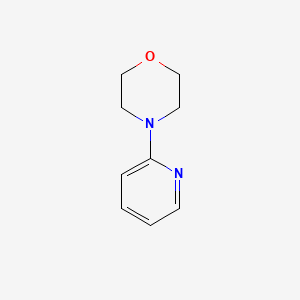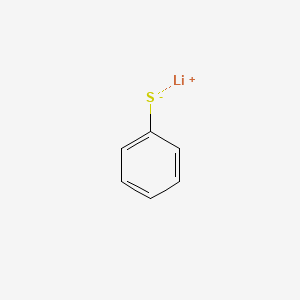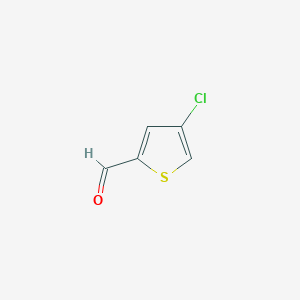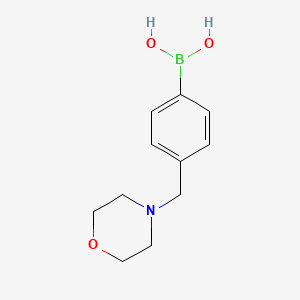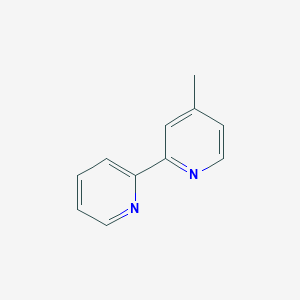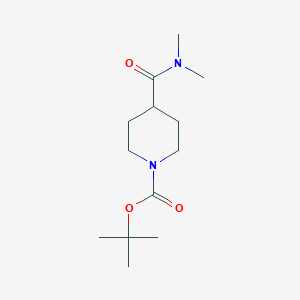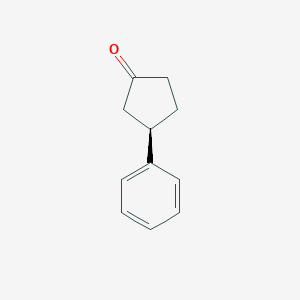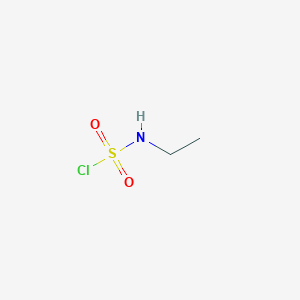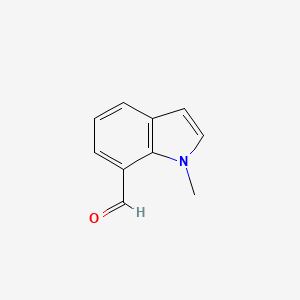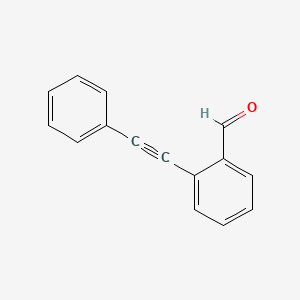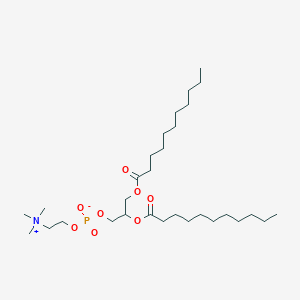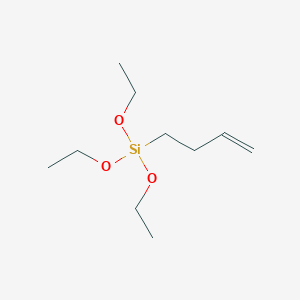
3-Butenyltriethoxysilane
Vue d'ensemble
Description
3-Butenyltriethoxysilane (3-BTES) is a silane compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of about 78°C and a melting point of -60°C. It is a versatile compound that can be used in a variety of applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Application of Novel Silane Coupling Agent
Specific Scientific Field
Chemical Engineering and Material Science
Summary of the Application
A new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . This new reagent can be used as both a coupling agent and initiator .
Methods of Application or Experimental Procedures
The new reagent was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The reagent was then characterized using 1H-NMR, FT-IR, and mass spectroscopy .
Results or Outcomes
The results indicated that the new reagent had the characteristics of a coupling agent and initiator . The application of this reagent in modifying nano-TiO2 and initiating polymerization was studied .
Bone Tissue Engineering Application
Specific Scientific Field
Biomedical Engineering and Material Science
Summary of the Application
3-Aminopropyltrimethoxysilane functionalized gold (Au)-silver (Ag) nanoparticles were incorporated into hydroxyapatite bioceramics to improve their mechanical properties and bacterial susceptibility .
Methods of Application or Experimental Procedures
3-Aminopropyltrimethoxysilane (3-APTMS) was used to functionalize gold (Au)-silver (Ag) nanoparticles . These functionalized nanoparticles were then incorporated into hydroxyapatite bioceramics .
Results or Outcomes
The incorporation of Au/Ag nanoparticles significantly reduced the adhesion of gram-positive (Staphylococcu aureus) and gram-negative (Eschericia coli) bacterial cells compared with the hydroxyapatite control . The addition of Au/Ag nanoparticles in hydroxyapatite also significantly enhanced cell proliferation compared to hydroxyapatite alone .
Functional and Reactive Silicone Polymers
Summary of the Application
Siloxane polymers, also known as silicones, are materials with a wide range of applications, from pharmaceuticals and medical devices to nautical sealants and high-temperature lubricants . They have unique properties as inorganic-organic polymers, which differ widely from traditional polyolefin materials .
Methods of Application or Experimental Procedures
The unique properties of siloxane polymers are analyzed, as well as the synthetic strategies for the preparation of traditional and functional silicones . An examination of the functions of siloxane polymers and copolymers in various industries, such as polyurethane foams and fluorosilicone lubricants, is presented .
Results or Outcomes
The chapter highlights many of the fundamental aspects of siloxane polymers and what gives them such unique functionality .
Industrial Applications
Specific Scientific Field
Industrial Chemistry
Summary of the Application
3-Butenyltriethoxysilane is used in various industrial applications, including adhesives & sealants, construction chemicals, electronic chemicals, glass & ceramics, industrial chemicals, plastic, resin & rubber, and coatings .
Methods of Application or Experimental Procedures
3-Butenyltriethoxysilane is supplied to users/customers for various applications .
Results or Outcomes
The use of 3-Butenyltriethoxysilane in these applications contributes to the performance and effectiveness of the products .
Propriétés
IUPAC Name |
but-3-enyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O3Si/c1-5-9-10-14(11-6-2,12-7-3)13-8-4/h5H,1,6-10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZRKMGMNFOSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC=C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451746 | |
| Record name | 3-BUTENYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butenyltriethoxysilane | |
CAS RN |
57813-67-9 | |
| Record name | 3-Butenyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57813-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BUTENYLTRIETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10451746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

